molecular formula C14H9NO2S B3031214 2-Phenyl-1,3-benzothiazole-6-carboxylic acid CAS No. 19989-69-6

2-Phenyl-1,3-benzothiazole-6-carboxylic acid

Cat. No. B3031214
CAS RN: 19989-69-6
M. Wt: 255.29 g/mol
InChI Key: SUBZYLZMYNBQLW-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-benzothiazole-6-carboxylic acid is a derivative of benzothiazole . It has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, efficiently providing 2-substituted benzothiazoles .

Scientific Research Applications

Pharmacological Properties

Benzothiazole derivatives, including 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, possess a wide range of pharmacological properties . They have been found to be effective in various therapeutic areas, such as antibacterial , antifungal , antioxidant , antimicrobial , antiproliferative , and anticonvulsant treatments.

Anti-Cancer Applications

Benzothiazole compounds have shown significant anti-cancer activities . They have been used in the development of potential therapeutics for various types of cancer.

Anti-Diabetic Applications

Benzothiazole derivatives have also been found to have anti-diabetic properties . They can potentially be used in the treatment of diabetes.

Anti-Inflammatory Applications

These compounds have demonstrated anti-inflammatory activities . They can potentially be used in the treatment of various inflammatory diseases.

PET Imaging for Breast Cancer

In 2017, a derivative of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid was developed for PET imaging of breast cancer . The PET imaging tracer showed noticeably greater cellular uptake ratio in different breast cancer cell lines.

Antimicrobial Agents

New benzothiazole derivatives have been reported as potential antimicrobial agents against various fungus and bacterial strains .

Safety And Hazards

Benzothiazole-6-carboxylic acid, a related compound, is classified as an eye irritant and skin irritant . It’s always important to handle such compounds with appropriate safety measures.

Future Directions

Benzothiazole derivatives, including 2-Phenyl-1,3-benzothiazole-6-carboxylic acid, have a wide range of biological activities and medicinal applications . Therefore, the development of novel antibiotics to control resistance problems is crucial . The findings of recent research will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

IUPAC Name

2-phenyl-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBZYLZMYNBQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347353
Record name 2-Phenyl-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3-benzothiazole-6-carboxylic acid

CAS RN

19989-69-6
Record name 2-Phenyl-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-phenyl-benzothiazole-6-carboxylate 1y (220 mg, 0.78 mmol) was stirred with LiOH (74 mg, 3.1 mmol) in THF (4 mL) and H2O (4 mL) for 16 h. Aqueous 1N HCl solution was added to the mixture to adjust pH to 3˜4. The resulting mixture was extracted with EtOAc (2×). The organic solution was washed with aq. NaCl, dried over Na2SO4 and concentrated to give 1z (200 mg).
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
74 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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